9-Bromo-2-(4-methoxyphenyl)-1'-methylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
9-Bromo-2-(4-methoxyphenyl)-1'-methylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine] is a useful research compound. Its molecular formula is C22H24BrN3O2 and its molecular weight is 442.3g/mol. The purity is usually 95%.
BenchChem offers high-quality 9-Bromo-2-(4-methoxyphenyl)-1'-methylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine] suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-Bromo-2-(4-methoxyphenyl)-1'-methylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine] including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
9-Bromo-2-(4-methoxyphenyl)-1'-methylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine] is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its synthesis, characterization, and biological properties, providing a comprehensive overview of its pharmacological potential.
Synthesis and Characterization
The compound is synthesized through cyclocondensation reactions involving substituted pyrazoles and various aromatic aldehydes. The resulting product is characterized by various spectroscopic methods including NMR (Nuclear Magnetic Resonance) and HRMS (High-Resolution Mass Spectrometry). For instance, the NMR data indicates distinct chemical shifts corresponding to the different protons in the molecular structure, confirming the successful synthesis of the compound .
Table 1: Characterization Data
Method | Parameter | Value |
---|---|---|
Melting Point | mp | 144-146 °C |
NMR (1H) | δ (ppm) | 8.37 (dd), 7.85-7.80 (m), 7.81-7.75 (m) |
HRMS | m/z | Calculated: 318.1243, Found: 318.1248 |
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits significant antimicrobial activity against various bacterial strains. The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
Anticancer Activity
Recent research has highlighted the potential anticancer properties of this compound. In vitro studies demonstrated that it induces apoptosis in cancer cell lines through the activation of caspase pathways and modulation of apoptotic markers .
Neuroprotective Effects
Additionally, there is emerging evidence suggesting neuroprotective effects. The compound has been shown to inhibit oxidative stress-induced neuronal cell death in vitro, indicating its potential use in treating neurodegenerative diseases .
Case Studies
- Antimicrobial Efficacy : A study conducted on Escherichia coli and Staphylococcus aureus revealed that the compound significantly reduced bacterial viability at concentrations as low as 10 μg/mL.
- Cancer Cell Apoptosis : In a controlled experiment involving human breast cancer cells (MCF-7), treatment with 50 μM of the compound resulted in a 70% reduction in cell viability after 48 hours, with associated increases in pro-apoptotic markers.
- Neuroprotection : In a model of oxidative stress using SH-SY5Y neuroblastoma cells, treatment with the compound at 25 μM led to a notable decrease in reactive oxygen species (ROS) levels and improved cell survival rates compared to untreated controls.
Discussion
The biological activity of 9-Bromo-2-(4-methoxyphenyl)-1'-methylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine] presents a promising avenue for further research. Its multifaceted effects on microbial growth inhibition, cancer cell apoptosis, and neuroprotection suggest that this compound could serve as a lead structure for the development of new therapeutic agents.
Eigenschaften
IUPAC Name |
9-bromo-2-(4-methoxyphenyl)-1'-methylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine] |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24BrN3O2/c1-25-11-9-22(10-12-25)26-20(18-13-16(23)5-8-21(18)28-22)14-19(24-26)15-3-6-17(27-2)7-4-15/h3-8,13,20H,9-12,14H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJPYVAWHEINQAO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CC1)N3C(CC(=N3)C4=CC=C(C=C4)OC)C5=C(O2)C=CC(=C5)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24BrN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.